Derazantinib - 1814961-15-3

Derazantinib

Catalog Number: EVT-8201695
CAS Number: 1814961-15-3
Molecular Formula: C29H29FN4O
Molecular Weight: 468.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Derazantinib is an orally bioavailable, ATP-competitive, multi-kinase inhibitor. [, , , , , , ] It is classified as a Fibroblast Growth Factor Receptor (FGFR) inhibitor, demonstrating strong activity against FGFR1, FGFR2, and FGFR3 kinases. [, , , , , , ] Derazantinib plays a crucial role in scientific research, particularly in oncology, as a tool to study FGFR signaling pathways and their implications in various cancers. [, , , , , , , , , , ]

Future Directions
  • Optimizing Patient Selection: Further research is needed to identify reliable biomarkers that can accurately predict which patients are most likely to benefit from Derazantinib therapy. [, , , ]
  • Developing Novel Drug Combinations: Continued exploration of Derazantinib in combination with other targeted therapies, immunotherapies, or chemotherapies is crucial to enhance its efficacy and overcome resistance mechanisms. [, , , , , , ]
  • Investigating the Tumor Microenvironment: Further research on Derazantinib's impact on the tumor microenvironment, particularly its effects on immune cells and angiogenesis, is necessary to fully understand its mechanism of action and potential for combination therapies. [, , , , , , , ]
  • Exploring New Indications: Based on its mechanism of action, Derazantinib's potential in other diseases driven by FGFR or CSF1R dysregulation, such as fibrotic diseases or other cancer types, warrants further investigation. [, , ]
Source and Classification

Derazantinib is derived from a series of synthetic compounds designed to inhibit the signaling pathways mediated by FGFRs. Its classification falls under targeted cancer therapies, specifically as a selective FGFR inhibitor. The development of derazantinib was prompted by the need for effective treatments for tumors harboring specific genetic alterations related to FGFR signaling pathways .

Synthesis Analysis

The synthesis of derazantinib involves several key steps:

  1. Condensation Reaction: The primary method for synthesizing derazantinib is through the condensation of 4(R)-(2-fluorophenyl)-3,4-dihydronaphthalen-1-one with dimethylformamide dimethyl acetal in isopropanol. This reaction forms the core structure of derazantinib .
  2. Optimization Techniques: Advanced techniques such as continuous flow chemistry and automated synthesis methods are often employed to enhance yield and purity. These methods allow for precise control over reaction conditions, including temperature and pressure, which are critical for optimizing the synthesis process.
  3. Characterization: Following synthesis, the compound is characterized using various analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure and purity.
Molecular Structure Analysis

Derazantinib's molecular structure can be described as follows:

  • Chemical Formula: C19_{19}H18_{18}F1_{1}N1_{1}O1_{1}
  • Molecular Weight: Approximately 303.35 g/mol
  • Structural Features: The compound features a naphthalene ring system substituted with a fluorophenyl group and a dimethyl acetal moiety that contributes to its inhibitory activity against FGFRs.

The structural configuration allows derazantinib to effectively bind to the ATP-binding site of FGFRs, thus inhibiting their activity and downstream signaling pathways involved in tumor growth and proliferation .

Chemical Reactions Analysis

Derazantinib participates in several chemical reactions that are crucial for its pharmacological activity:

  • Binding Interactions: Upon administration, derazantinib binds competitively to the ATP-binding site of FGFRs, leading to the inhibition of receptor autophosphorylation. This action disrupts downstream signaling pathways essential for cell proliferation and survival.
  • Metabolic Pathways: The compound undergoes metabolic transformations primarily in the liver, where it is subjected to phase I metabolism involving cytochrome P450 enzymes. These metabolic reactions can lead to various metabolites, some of which may retain biological activity or contribute to toxicity .
Mechanism of Action

The mechanism of action of derazantinib involves:

  1. FGFR Inhibition: By binding to FGFRs, derazantinib blocks receptor activation and subsequent signaling cascades that promote tumor growth. This inhibition is particularly effective in tumors with FGFR genetic alterations.
  2. Downstream Effects: The blockade leads to decreased cellular proliferation and increased apoptosis in cancer cells dependent on FGFR signaling. In clinical studies, this has translated into measurable anti-tumor activity in patients with FGFR2 fusion-positive intrahepatic cholangiocarcinoma .
Physical and Chemical Properties Analysis

Derazantinib exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents but shows limited solubility in water, which can affect its bioavailability.
  • Stability: The compound is stable under physiological conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within expected ranges for similar compounds.

These properties influence its formulation as an oral medication and its pharmacokinetic profile in patients .

Applications

Derazantinib's applications are primarily focused on oncology:

  • Clinical Use: It is used in clinical settings for treating patients with advanced intrahepatic cholangiocarcinoma harboring FGFR2 fusions or rearrangements. Clinical trials have demonstrated promising efficacy, with significant improvements in progression-free survival rates compared to traditional chemotherapies .
  • Research Applications: Beyond its therapeutic use, derazantinib serves as a valuable tool in research settings for studying FGFR-related signaling pathways and developing further inhibitors or combination therapies aimed at overcoming resistance mechanisms in cancer treatment .
Molecular Pharmacology of Derazantinib

Kinase Inhibition Profile and Selectivity Patterns

Derazantinib (ARQ-087) is an orally bioavailable, adenosine triphosphate (ATP)-competitive small-molecule inhibitor exhibiting a multi-kinase targeting profile. Its primary targets are the fibroblast growth factor receptors 1, 2, and 3 (FGFR1, FGFR2, FGFR3), with half-maximal inhibitory concentration (IC₅₀) values of 4.5 nM, 1.8 nM, and 4.5 nM, respectively [9]. Beyond FGFR inhibition, derazantinib demonstrates significant activity against colony-stimulating factor 1 receptor (CSF1R; IC₅₀ ≈ 10–30 nM) and vascular endothelial growth factor receptor 2 (VEGFR2; IC₅₀ ≈ 50–100 nM) [1] [6]. This broad kinase inhibition profile differentiates derazantinib from selective FGFR inhibitors (e.g., pemigatinib, infigratinib) and contributes to its unique mechanistic potential in oncology.

Table 1: Primary Kinase Targets of Derazantinib

Kinase TargetIC₅₀ (nM)Biological Relevance
FGFR21.8Oncogenic driver in intrahepatic cholangiocarcinoma (iCCA) via fusions/rearrangements
FGFR14.5Overexpressed in breast/gastric cancers
FGFR34.5Mutated in urothelial carcinoma
CSF1R~30Modulates tumor-associated macrophages (TAMs) in tumor microenvironment
VEGFR2~100Regulates tumor angiogenesis and vascular permeability

The selectivity pattern of derazantinib was elucidated through cell-free kinase assays and cellular models. In FGFR2-fusion-driven intrahepatic cholangiocarcinoma (iCCA) cell lines (e.g., CCLP-1), derazantinib suppresses FGFR2 auto-phosphorylation and downstream signaling pathways, including mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) and phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT) cascades [1] [5]. Concurrent CSF1R inhibition repolarizes tumor-associated macrophages from immunosuppressive (M2) to pro-inflammatory (M1) phenotypes, potentially enhancing immune surveillance [6]. VEGFR2 blockade contributes to anti-angiogenic effects, reducing tumor vascularization and permeability in xenograft models [7].

Structural Activity Relationship of Derazantinib as a Multi-Kinase Inhibitor

Derazantinib’s chemical structure ((6R)-6-(2-fluorophenyl)-N-(3-{2-[(2-methoxyethyl)amino]ethyl}phenyl)-5H,6H-benzo[h]quinazolin-2-amine) features three pharmacophoric elements critical for its multi-kinase activity:

  • Quinazoline Core: Serves as the ATP-mimetic scaffold, forming hydrogen bonds with the hinge region of FGFR kinases (e.g., Ala564 in FGFR2) [3] [9].
  • Chiral Center (R-configuration at C6): The (R)-enantiomer shows 10-fold higher potency than the (S)-enantiomer due to optimal steric positioning in the ATP-binding pocket [9].
  • Solvent-Exposed Region Modifications: The methyloxyethylamino side chain enhances solubility and confers additional affinity for CSF1R and VEGFR2 through hydrophobic interactions with allosteric pockets [6].

Structure-Activity Relationship (SAR) Determinants:

  • Quinazoline C2 Position: Substitution with an aniline group (linked to meta-substituted phenyl) is essential for FGFR2 selectivity. Removal reduces FGFR2 affinity by >90% [9].
  • Fluorophenyl Group at C6: The ortho-fluorine atom stabilizes a bioactive conformation via intramolecular stacking with the quinazoline ring. Replacement with chlorine diminishes potency [3].
  • Ethylamino Linker: A two-carbon chain between phenyl and methoxyethyl groups optimizes CSF1R binding. Shorter chains (e.g., methyl) reduce CSF1R inhibition by 5-fold [6].

This SAR profile enables derazantinib to simultaneously engage FGFR2 (high affinity) and immunomodulatory kinases (CSF1R), positioning it as a dual-targeted therapeutic agent.

ATP-Competitive Binding Mechanisms Across FGFR Isoforms

Derazantinib functions as a reversible ATP-competitive inhibitor, binding to the highly conserved ATP-binding cleft in the kinase domain of FGFR1–3. Crystallographic analyses reveal that derazantinib’s quinazoline core occupies the adenine pocket of FGFR2, forming:

  • A hydrogen bond with Ala564 (hinge region)
  • Hydrophobic interactions with Ile548 and Val492 (P-loop)
  • Van der Waals contacts with the gatekeeper residue Val565 [4]

Isoform-Specific Binding Dynamics:

  • FGFR2: Highest affinity (Kd ≈ 2 nM) due to optimal complementarity between the fluorophenyl group and a hydrophobic subpocket unique to FGFR2’s kinase domain [1].
  • FGFR1/FGFR3: Lower affinity (4.5 nM) attributed to subtle differences in the ATP-binding site topology (e.g., Leu619 in FGFR1 vs. Val565 in FGFR2) [9].

Resistance Mutations and Binding Implications:Acquired resistance to FGFR inhibitors in cholangiocarcinoma frequently involves secondary mutations in the FGFR2 kinase domain. Derazantinib’s efficacy against common resistance variants differs from covalent FGFR inhibitors (e.g., futibatinib):

Table 2: Activity of Derazantinib Against FGFR2 Resistance Mutations

MutationLocationEffect on Derazantinib BindingClinical Prevalence
N550KMolecular brakeDisrupts salt bridge stabilizing inactive state63% of mutations [4]
V565M/FGatekeeperSterically blocks access to ATP pocket47% of mutations [4]
E565Aβ3-αC loopAlters kinase domain dynamicsRare
C492RP-loop cysteinePrevents covalent binding (irrelevant to derazantinib)<2% [4]

Derazantinib retains partial activity against N550K mutations (IC₅₀ shift: 1.8 nM → 15 nM) but is less effective against V565M (IC₅₀ > 100 nM) [4]. This contrasts with covalent inhibitors (e.g., futibatinib), which overcome V565M but are ineffective against C492 mutations. The ATP-competitive, non-covalent mechanism allows derazantinib to inhibit signaling from C492-mutated FGFR2—a mutation that impairs kinase activity and is rarely selected under derazantinib pressure [4].

Molecular dynamics simulations indicate that derazantinib’s flexibility accommodates conformational shifts induced by FGFR2 fusion proteins (e.g., FGFR2-BICC1), explaining its clinical efficacy in fusion-positive iCCA [5].

Properties

CAS Number

1814961-15-3

Product Name

Derazantinib

IUPAC Name

(6R)-6-(2-fluorophenyl)-N-[3-[2-(2-methoxyethylamino)ethyl]phenyl]-5,6-dihydrobenzo[h]quinazolin-2-amine

Molecular Formula

C29H29FN4O

Molecular Weight

468.6 g/mol

InChI

InChI=1S/C29H29FN4O/c1-35-16-15-31-14-13-20-7-6-8-22(17-20)33-29-32-19-21-18-26(24-10-4-5-12-27(24)30)23-9-2-3-11-25(23)28(21)34-29/h2-12,17,19,26,31H,13-16,18H2,1H3,(H,32,33,34)/t26-/m1/s1

InChI Key

KPJDVVCDVBFRMU-AREMUKBSSA-N

SMILES

COCCNCCC1=CC(=CC=C1)NC2=NC=C3CC(C4=CC=CC=C4C3=N2)C5=CC=CC=C5F

Canonical SMILES

COCCNCCC1=CC(=CC=C1)NC2=NC=C3CC(C4=CC=CC=C4C3=N2)C5=CC=CC=C5F

Isomeric SMILES

COCCNCCC1=CC(=CC=C1)NC2=NC=C3C[C@H](C4=CC=CC=C4C3=N2)C5=CC=CC=C5F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.